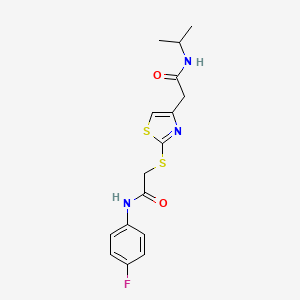

N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a derivative of the N-phenylacetamide family, which has been explored for various biological activities. The presence of a thiazole ring and a fluorophenyl group suggests potential for interaction with biological targets. While the specific compound is not directly mentioned in the provided papers, similar compounds within the N-phenylacetamide family have shown promising results in cancer treatment and antibacterial activities .

Synthesis Analysis

The synthesis of related N-phenylacetamide derivatives typically involves the introduction of a thiazole moiety into the amide scaffold. The papers provided detail the synthesis of compounds with similar structures, where the target compounds were confirmed using techniques such as 1H-NMR, 13C-NMR, and HRMS . These methods are likely applicable to the synthesis of N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, ensuring the correct structure and purity of the compound.

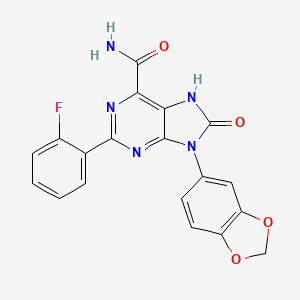

Molecular Structure Analysis

The molecular structure of N-phenylacetamide derivatives is characterized by the presence of an arylthiazole moiety, which is crucial for their biological activity. The fluorine atom on the phenyl ring could potentially increase the compound's lipophilicity and its ability to interact with hydrophobic pockets of biological targets . The isopropylamino group may also influence the compound's binding affinity and selectivity.

Chemical Reactions Analysis

The chemical reactivity of N-phenylacetamide derivatives is influenced by the functional groups present in the molecule. The thiazole ring can participate in hydrogen bonding and pi-pi interactions, which are important for the compound's biological activity. The amide bond is typically stable under physiological conditions, but the presence of electron-withdrawing groups like fluorine could affect the reactivity of adjacent groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenylacetamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of a fluorine atom can enhance the compound's metabolic stability and membrane permeability. The thiazole ring contributes to the compound's rigidity, which can affect its binding to biological targets. The isopropylamino group may influence the basicity of the molecule, affecting its solubility and distribution in biological systems .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) explored the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. These compounds were synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides. The chemical structures were confirmed via 1H NMR, IR, and Mass spectra, and the compounds were tested for anti-inflammatory activity. Among them, compounds 10a, 10b, and 10d showed significant anti-inflammatory activity, while 10c exhibited moderate activity (Sunder & Maleraju, 2013).

Synthesis and Antimicrobial Activity

Badiger et al. (2013) reported the synthesis of a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and their sulfone derivatives. These compounds were synthesized through nucleophilic substitution and screened for antimicrobial activity against both Gram-negative and Gram-positive bacteria as well as fungi like Aspergillus niger and Candida albicans (Badiger et al., 2013).

Synthesis and Anticancer Screening

Abu-Melha (2021) synthesized a series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds by heterocyclization of their precursors with phenacyl chloride reagents. The compounds underwent DFT calculations to estimate structural and spectral features and were screened for cytotoxic activities against various cancer cell lines. Some derivatives showed significant cytotoxic results, especially against breast cancer, compared to 5-fluorouracil (Abu-Melha, 2021).

Antibacterial Evaluation of N-phenylacetamide Derivatives

Lu et al. (2020) designed and synthesized a series of new N-phenylacetamide derivatives containing 4-arylthiazole moieties. These compounds were evaluated for their in vitro antibacterial activities against various bacterial strains. One of the compounds showed superior activity compared to known antibacterial agents, and its mechanism of action was investigated through SEM, revealing cell membrane rupture (Lu et al., 2020).

Eigenschaften

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBGIILQAXDHBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-((4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide](/img/structure/B2529090.png)

![1-[4-(3-Methylpyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2529097.png)

![Ethyl 5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2529101.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide](/img/structure/B2529104.png)

![(Z)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2529108.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2529109.png)

![3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529110.png)